1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core, substituted with fluorophenyl and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions to form 2-(4-fluorophenyl)ethan-1-amine.
Synthesis of the Piperazinyl Intermediate: The next step involves the reaction of 4-fluorophenylpiperazine with a suitable carbonylating agent to introduce the carbonyl group.
Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the carbonyl group or other reducible functionalities.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: Shares the fluorophenyl group but differs in the core structure.
1-(4-Fluorophenyl)-2-p-tolylethanone: Contains a similar fluorophenyl group but has a different functional group arrangement.
Uniqueness
1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25F2N3O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-3-1-17(2-4-19)9-10-28-16-18(15-22(28)29)23(30)27-13-11-26(12-14-27)21-7-5-20(25)6-8-21/h1-8,18H,9-16H2 |
InChI Key |
SAKDCIFWXBKUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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